Cas no 2649079-07-0 (2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine)

2-(2-Isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine is a specialized isocyanate derivative featuring a pyridine core substituted with a trifluoromethyl group and an isocyanate-functionalized isopropyl moiety. This compound is valued for its reactivity as an isocyanate, enabling its use in the synthesis of ureas, carbamates, and other heterocyclic frameworks. The trifluoromethyl group enhances its electron-withdrawing properties, influencing reactivity and stability in chemical transformations. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and advanced material science, where precise functionalization is required. The compound’s stability under controlled conditions and compatibility with various synthetic methodologies further contribute to its utility in research and industrial applications.
2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine structure
2649079-07-0 structure
Product name:2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
CAS No:2649079-07-0
MF:C10H9F3N2O
MW:230.186472654343
CID:6302625
PubChem ID:165639995

2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
    • 2649079-07-0
    • EN300-1942882
    • Inchi: 1S/C10H9F3N2O/c1-9(2,15-6-16)8-7(10(11,12)13)4-3-5-14-8/h3-5H,1-2H3
    • InChI Key: SFQSVSGHYUBZNM-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CN=C1C(C)(C)N=C=O)(F)F

Computed Properties

  • Exact Mass: 230.06669740g/mol
  • Monoisotopic Mass: 230.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 42.3Ų

2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1942882-0.05g
2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
2649079-07-0
0.05g
$1020.0 2023-09-17
Enamine
EN300-1942882-2.5g
2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
2649079-07-0
2.5g
$2379.0 2023-09-17
Enamine
EN300-1942882-10g
2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
2649079-07-0
10g
$5221.0 2023-09-17
Enamine
EN300-1942882-0.5g
2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
2649079-07-0
0.5g
$1165.0 2023-09-17
Enamine
EN300-1942882-0.1g
2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
2649079-07-0
0.1g
$1068.0 2023-09-17
Enamine
EN300-1942882-0.25g
2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
2649079-07-0
0.25g
$1117.0 2023-09-17
Enamine
EN300-1942882-5g
2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
2649079-07-0
5g
$3520.0 2023-09-17
Enamine
EN300-1942882-1.0g
2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
2649079-07-0
1g
$1214.0 2023-06-02
Enamine
EN300-1942882-10.0g
2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
2649079-07-0
10g
$5221.0 2023-06-02
Enamine
EN300-1942882-1g
2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine
2649079-07-0
1g
$1214.0 2023-09-17

Additional information on 2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine

Introduction to 2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine (CAS No. 2649079-07-0)

2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine, identified by the CAS number 2649079-07-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of pyridine derivatives, characterized by the presence of an isocyanate functional group and a trifluoromethyl substituent. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting complex biological pathways.

The isocyanate moiety in 2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine plays a crucial role in its reactivity, enabling it to participate in a wide range of chemical transformations. These transformations are particularly useful in the development of novel drug candidates, where the ability to form stable and functionalized bonds is essential. The trifluoromethyl group, on the other hand, contributes to the lipophilicity and metabolic stability of the resulting compounds, making them more suitable for therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug design. The introduction of fluorine atoms into heterocyclic compounds often enhances their binding affinity to biological targets, such as enzymes and receptors. In the case of 2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine, the combination of these structural elements provides a versatile platform for exploring new pharmacological entities.

One of the most promising applications of this compound is in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is often associated with disease progression. By leveraging the reactivity of the isocyanate group, researchers can design molecules that selectively inhibit specific kinases, thereby modulating disease-related pathways.

Furthermore, the trifluoromethyl group enhances the metabolic stability of kinase inhibitors, reducing their degradation by enzymatic processes. This property is particularly important for oral administration, as it allows for longer half-lives and improved bioavailability. Several recent studies have demonstrated the efficacy of fluorinated pyridines in preclinical models, paving the way for further clinical development.

The synthesis of 2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the isocyanate group necessitates careful handling to prevent unwanted side reactions, such as polymerization or decomposition. Advanced synthetic techniques, including catalytic methods and flow chemistry, have been employed to optimize yield and purity.

In addition to its pharmaceutical applications, this compound has shown potential in agrochemical research. The structural motifs present in 2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine are similar to those found in herbicides and fungicides, suggesting its utility as a building block for developing new crop protection agents. The trifluoromethyl group's influence on bioactivity makes it an attractive feature for enhancing the efficacy and environmental compatibility of agrochemicals.

Recent research has also explored the use of 2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine in materials science applications. Fluorinated pyridines are known for their electronic properties and have been incorporated into organic semiconductors and liquid crystals. The unique combination of functional groups in this compound makes it a candidate for developing novel materials with enhanced performance characteristics.

The growing interest in isocyanate-containing compounds has led to innovative synthetic strategies aimed at improving their accessibility and functionality. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular architectures efficiently. These methods have enabled researchers to explore new derivatives of 2-(2-isocyanatopropan-2-yl)-3-(trifluoromethyl)pyridine, expanding their chemical space and potential applications.

In conclusion, CAS No. 2649079-07-0 represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for drug discovery, agrochemical development, and materials science research. As our understanding of its reactivity and bioactivity continues to grow, so too will its importance in advancing scientific innovation.

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